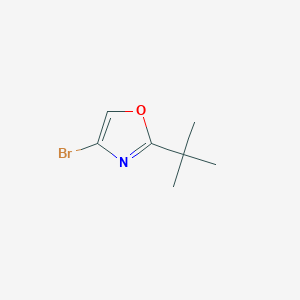
4-Bromo-2-tert-butyl-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-tert-butyl-1,3-oxazole is a heterocyclic compound featuring a five-membered ring structure with one oxygen and one nitrogen atom. This compound is notable for its bromine and tert-butyl substituents, which contribute to its unique chemical properties. It is used in various fields, including organic synthesis and medicinal chemistry, due to its reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-tert-butyl-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in the presence of a base . The reaction conditions often include polar solvents and specific catalysts to achieve high yields and regioselectivity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-tert-butyl-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cycloaddition Reactions: It can undergo cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction . The reaction conditions often involve specific solvents and temperatures to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted oxazoles, while oxidation reactions can produce oxazole derivatives with different functional groups .
Scientific Research Applications
4-Bromo-2-tert-butyl-1,3-oxazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and other fine chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-2-tert-butyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by its heterocyclic structure and substituents, which can interact with enzymes, receptors, and other biomolecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Bromo-2-tert-butyl-1,3-oxazole include other oxazole derivatives with different substituents, such as:
- 2-tert-Butyl-4-(4-chlorophenyl)oxazole
- 4-(4-Bromophenyl)-2-tert-butyl-oxazole
- 2-tert-Butyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole .
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H10BrNO |
|---|---|
Molecular Weight |
204.06 g/mol |
IUPAC Name |
4-bromo-2-tert-butyl-1,3-oxazole |
InChI |
InChI=1S/C7H10BrNO/c1-7(2,3)6-9-5(8)4-10-6/h4H,1-3H3 |
InChI Key |
JBNBJFYZFCWKGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=CO1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















